molecular formula C17H20N2O2 B13853292 N-Methyl-N-(2-(phenyl(o-tolyl)methoxy)ethyl)nitrous Amide; N-Nitroso N-Demethylorphenadrine; N-Nitroso N-Desmethylorphenadrine CAS No. 3028194-83-1

N-Methyl-N-(2-(phenyl(o-tolyl)methoxy)ethyl)nitrous Amide; N-Nitroso N-Demethylorphenadrine; N-Nitroso N-Desmethylorphenadrine

Cat. No.: B13853292
CAS No.: 3028194-83-1
M. Wt: 284.35 g/mol
InChI Key: HKWRCWYPLJAFPE-UHFFFAOYSA-N
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Description

N-Methyl-N-(2-(phenyl(o-tolyl)methoxy)ethyl)nitrous amide, also known as N-Nitroso N-Demethylorphenadrine or N-Nitroso N-Desmethylorphenadrine, is a compound with the molecular formula C17H20N2O2. This compound is a nitroso derivative of desmethylorphenadrine, which is a metabolite of the muscle relaxant orphenadrine. The presence of the nitroso group in its structure makes it a subject of interest in various fields of research, including pharmaceutical and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(2-(phenyl(o-tolyl)methoxy)ethyl)nitrous amide typically involves the nitrosation of desmethylorphenadrine. The reaction can be carried out using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, usually hydrochloric acid (HCl). The reaction conditions often require a controlled temperature to ensure the selective formation of the nitroso compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general approach would involve the same principles as laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(2-(phenyl(o-tolyl)methoxy)ethyl)nitrous amide can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted amides or amines, depending on the reagents used.

Scientific Research Applications

N-Methyl-N-(2-(phenyl(o-tolyl)methoxy)ethyl)nitrous amide has several applications in scientific research:

    Pharmaceutical Chemistry: Used as an analytical standard for the detection and quantification of nitroso impurities in pharmaceuticals.

    Biological Research: Studied for its potential biological activity and interactions with biological molecules.

    Industrial Chemistry: Used in the development of new synthetic methodologies and as a reference compound in quality control.

Mechanism of Action

The mechanism of action of N-Methyl-N-(2-(phenyl(o-tolyl)methoxy)ethyl)nitrous amide is not well-documented. as a nitroso compound, it may interact with biological molecules through nitrosation reactions, potentially modifying proteins and nucleic acids. The exact molecular targets and pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-(2-(phenyl(o-tolyl)methoxy)ethyl)amine: The parent amine without the nitroso group.

    N-Nitroso-N-methylurea: Another nitroso compound with different structural features.

    Phenylacetone: A structurally related compound with a phenyl group attached to a carbonyl group.

Uniqueness

N-Methyl-N-(2-(phenyl(o-tolyl)methoxy)ethyl)nitrous amide is unique due to its specific nitroso group attached to a desmethylorphenadrine backbone. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research purposes.

Properties

CAS No.

3028194-83-1

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

N-methyl-N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]nitrous amide

InChI

InChI=1S/C17H20N2O2/c1-14-8-6-7-11-16(14)17(15-9-4-3-5-10-15)21-13-12-19(2)18-20/h3-11,17H,12-13H2,1-2H3

InChI Key

HKWRCWYPLJAFPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)N=O

Origin of Product

United States

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